molecular formula C24H29N3O4 B2824681 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922086-14-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2824681
CAS No.: 922086-14-4
M. Wt: 423.513
InChI Key: KEVVYNAPFJCWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex compound characterized by a benzo[d][1,3]dioxole-5-carboxamide core substituted with a 1-methyl-1,2,3,4-tetrahydroquinoline moiety and a morpholinoethyl group. The tetrahydroquinoline and morpholino groups may enhance binding affinity to biological targets, while the benzo[d][1,3]dioxole system contributes to metabolic stability and electronic properties .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-26-8-2-3-17-13-18(4-6-20(17)26)21(27-9-11-29-12-10-27)15-25-24(28)19-5-7-22-23(14-19)31-16-30-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVYNAPFJCWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and morpholine rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted morpholinoethyl-quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological macromolecules.

    Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving quinoline and morpholine derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, quinoline derivatives are known to interact with DNA, enzymes, or receptors, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and bioavailability, while the benzo[d][1,3]dioxole moiety could contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of Benzo[d][1,3]dioxole-5-carboxamide

The benzo[d][1,3]dioxole-5-carboxamide scaffold is shared across several compounds with varying substituents and applications:

Compound Name Substituents Key Findings Reference
N-(3-Trifluoromethylphenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-Trifluoromethylphenyl Potent α-amylase inhibitor; significant hypoglycemic effect in STZ-induced diabetic mice
N-(4-Methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide (MDC) 4-Methoxybenzyl Monoclinic crystal structure (Z=2); DFT energy gap = 3.54 eV; cardiovascular preventive agent
N-(3-Acetylphenyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide (ADC) 3-Acetylphenyl Monoclinic crystal structure (Z=4); DFT energy gap = 3.96 eV
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl Umami flavor compound; rapid oxidative metabolism in rat/human liver microsomes
Target Compound 1-Methyltetrahydroquinolinyl + morpholinoethyl Hypothesized enhanced CNS penetration due to morpholino group; structural similarity to falcipain inhibitors (e.g., QOD)

Key Observations :

  • The trifluoromethyl group in IIc enhances hypoglycemic efficacy, while alkyl chains (S807) favor flavor applications .
  • Morpholino Advantage: The morpholinoethyl group in the target compound may improve solubility and blood-brain barrier penetration compared to simpler alkyl or aryl substituents .
Tetrahydroquinoline-Containing Analogues
  • Quinolinyl Oxamide Derivative (QOD): Shares the 1-methyltetrahydroquinoline moiety.
  • Structural Contrast : QOD lacks the benzo[d][1,3]dioxole system, which may reduce metabolic stability compared to the target compound .
Pharmacological and Toxicological Profiles
  • Antidiabetic Activity: IIc reduced blood glucose by 40% in diabetic mice, comparable to metformin . The target compound’s morpholino group could modulate insulin signaling pathways.
  • Metabolism: S807 undergoes rapid oxidative metabolism, whereas bulky substituents (e.g., morpholinoethyl) in the target compound may slow hepatic clearance, extending half-life .
  • Toxicity: No adverse effects reported for S807 in subchronic studies; similar safety may be hypothesized for the target compound pending evaluation .
Crystallographic and Computational Data
  • Crystal Systems: MDC and ADC adopt monoclinic structures, with packing influenced by nitro and acetyl groups. The target compound’s crystallinity remains unstudied but could enhance formulation stability .
  • DFT Insights : Smaller energy gaps (e.g., MDC: 3.54 eV) correlate with higher reactivity, suggesting the target compound’s activity may depend on substituent electronic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including coupling of the tetrahydroquinoline core with morpholinoethyl and benzo[d][1,3]dioxole-5-carboxamide groups. Critical challenges include:

  • Regioselectivity : Ensuring proper coupling of the morpholinoethyl group to avoid side products (e.g., N- vs. O-alkylation).
  • Purity control : Use of column chromatography or recrystallization with solvents like ethyl acetate/hexane (4:1) to isolate intermediates .
  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) for amide bond formation .
  • Temperature optimization : Reactions often require precise control (e.g., 0–5°C for sensitive intermediates, 80–100°C for cyclization steps) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : Confirm hydrogen environments (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine protons) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~495.2 g/mol) .
  • HPLC : Assess purity (>95% using a C18 column with acetonitrile/water gradients) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Answer : Start with in vitro assays targeting pathways suggested by structural analogs:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 µM .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Answer : Focus on modifying three regions:

  • Tetrahydroquinoline core : Introduce substituents (e.g., halogens, methyl groups) to enhance hydrophobic interactions with target proteins .
  • Morpholinoethyl side chain : Replace morpholine with piperazine or thiomorpholine to alter solubility and binding kinetics .
  • Benzo[d][1,3]dioxole moiety : Substitute with bioisosteres (e.g., benzofuran) to improve metabolic stability .
    • Methodology : Synthesize 10–15 analogs, then correlate IC₅₀ values (from kinase assays) with computational docking (e.g., AutoDock Vina) to identify key binding residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum-free media, and incubation times (48–72 hours) .
  • Control for compound stability : Perform LC-MS to confirm integrity after dissolution (e.g., DMSO stock solutions stored at -80°C) .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs .

Q. How can target engagement be confirmed in cellular models?

  • Answer : Use orthogonal approaches:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment .
  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
  • CRISPR knockouts : Silence putative targets (e.g., EGFR) and assess loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.